N-ethyl-2-(pyrrolidin-3-yl)ethanamine
Description
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-ethyl-2-pyrrolidin-3-ylethanamine |
InChI |
InChI=1S/C8H18N2/c1-2-9-5-3-8-4-6-10-7-8/h8-10H,2-7H2,1H3 |
InChI Key |
LZTZMPNTFGIZLF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1CCNC1 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
One common synthetic pathway involves reductive amination of a suitable aldehyde or ketone precursor with ethylamine or a related amine, followed by cyclization to form the pyrrolidine ring.
-
- Starting from a 3-pyrrolidinyl ethanal or analogous intermediate, react with ethylamine under controlled conditions.
- Use sodium borohydride or sodium tetrahydroborate as a reducing agent to reduce the imine intermediate to the corresponding amine.
- Reaction solvents typically include ethanol or methanol, sometimes in aqueous mixtures.
- Reaction temperatures range from 0°C to room temperature, with stirring times extending from several hours to overnight (up to 20 hours).
- Analytical Data:
- 1H NMR (CDCl3, 400 MHz): signals at δ 1.14 (triplet, 3H), 2.66 (quartet, 2H), 3.81 (singlet, 2H), aromatic protons at 7.26-8.54 ppm.
- LC-MS retention times and molecular ion peaks confirm product identity.
Pyrrolidine Ring Construction via Cyclization
Another approach involves constructing the pyrrolidine ring by intramolecular cyclization of linear precursors bearing amino and haloalkyl groups.
-
- Prepare a linear precursor such as 3-chloropropylamine or 3-bromopropylamine derivatives.
- React with ethylamine to form this compound via nucleophilic substitution and ring closure.
- Conditions typically involve polar aprotic solvents (e.g., dimethylformamide) and mild heating.
- Catalysts or bases like potassium carbonate may be used to facilitate cyclization.
-
- Direct formation of the pyrrolidine ring.
- Potential for high regioselectivity and stereoselectivity depending on substituents.
Enantiomerically Enriched Synthesis Using Resolution
A patented method describes the preparation of (S)-N-ethyl-2-aminomethylpyrrolidine through resolution using dextrotartaric acid:
-
- Drip racemic N-ethyl-2-aminomethylpyrrolidine into a mixed solution of dextrotartaric acid, alcohol, and water.
- Cool the mixture to 0-30°C and stir for 6-24 hours.
- Filter and wash to obtain the dextrotartrate salt.
- Adjust pH of the filtrate to 9-10 with sodium hydroxide to recover the levorotatory amine.
Comparative Summary of Preparation Routes
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive amination | Aldehyde + ethylamine + NaBH4 | Ethanol, 0-20°C, 20h | ~73 | High yield, widely used in lab synthesis |
| Cyclization of haloalkyl amines | Haloalkylamine + ethylamine + base | DMF, mild heating | Variable | Direct ring formation, regioselective |
| Resolution with tartaric acid | Racemic amine + dextrotartaric acid | Alcohol/water, 0-30°C, 6-24h | >35 | Enantiomeric purity, industrial scale |
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(pyrrolidin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The ethylamine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N-ethyl-2-(pyrrolidin-3-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-(pyrrolidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the pyrrolidine ring plays a crucial role in its activity.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares N-ethyl-2-(pyrrolidin-3-yl)ethanamine with structurally related compounds:
*Calculated based on molecular formula.
Key Differences and Implications
Pyrrolidine Substitution Position :
- The target compound’s pyrrolidin-3-yl group (vs. 1-pyrrolidyl in ) may alter steric interactions with biological targets. The 3-position attachment could favor specific receptor conformations compared to 1-substituted analogs.
Aromatic vs. The target compound’s pyrrolidine lacks aromaticity, possibly limiting such interactions.
Salt Forms :
Pharmacological and Toxicological Considerations
- NBOMe Series () : While structurally distinct (phenethylamine core with dimethoxyaryl groups), these compounds highlight the importance of substitution patterns in potency and toxicity. The target compound lacks the 2,5-dimethoxyphenyl group linked to NBOMe toxicity, suggesting a different risk profile.
- HSP90 Interactions () : Indole-ethanamine analogs bind HSP90 via hydrogen bonds. The target compound’s pyrrolidine may similarly engage polar residues, though specific activity remains unstudied.
- Metabolic Stability : Ethyl substitution on the amine (common in ) may reduce first-pass metabolism compared to methyl or unsubstituted amines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
